

# One-Pot Synthesis Strategies Involving DABSO: Application Notes and Protocols

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## Compound of Interest

Compound Name: Dabso

Cat. No.: B10857602

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## Introduction

**DABSO** (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) is a stable, solid surrogate for sulfur dioxide gas, enabling safer and more convenient handling in a laboratory setting.<sup>[1]</sup> Its use has led to the development of numerous one-pot synthesis strategies for a variety of sulfur-containing compounds, which are of significant interest in medicinal and materials chemistry. These methods offer increased efficiency by reducing the number of workup and purification steps, saving time and resources. This document provides detailed application notes and experimental protocols for key one-pot syntheses involving **DABSO**.

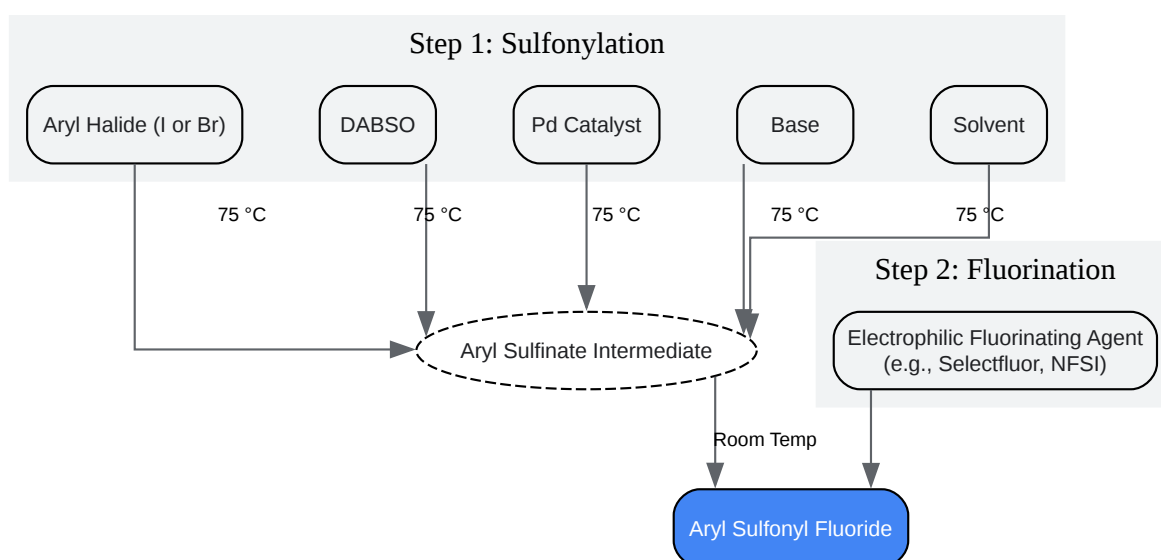
## Application Note 1: One-Pot Synthesis of Sulfonyl Fluorides from Aryl Halides

The synthesis of sulfonyl fluorides is of great importance in drug discovery and chemical biology, where they are utilized as covalent inhibitors and chemical probes. One-pot procedures starting from readily available aryl iodides or bromides provide a streamlined approach to these valuable compounds.<sup>[2][3]</sup>

## Palladium-Catalyzed Conversion of Aryl Iodides and Bromides to Sulfonyl Fluorides

A one-pot, palladium-catalyzed reaction allows for the efficient conversion of aryl iodides and bromides into the corresponding sulfonyl fluorides. The process involves an initial sulfonylation using **DABSO**, followed by in-situ fluorination with an electrophilic fluorine source like Selectfluor or N-fluorobenzenesulfonimide (NFSI).<sup>[2][3][4][5]</sup> This method is tolerant of a wide array of functional groups.<sup>[4][5]</sup>

Reaction Workflow:



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Caption: One-pot synthesis of aryl sulfonyl fluorides.

Quantitative Data Summary:

Entry	Aryl Halide	Catalyst	Fluorinating Agent	Yield (%)	Reference
1	4-Iodoacetophenone	Pd(OAc) <sub>2</sub> / PAd <sub>2</sub> Bu	Selectfluor	95	<a href="#">[2]</a>
2	4-Iodotoluene	Pd(OAc) <sub>2</sub> / PAd <sub>2</sub> Bu	Selectfluor	91	<a href="#">[2]</a>
3	Methyl 4-iodobenzoate	Pd(OAc) <sub>2</sub> / PAd <sub>2</sub> Bu	Selectfluor	85	<a href="#">[2]</a>
4	4-Bromoacetophenone	PdCl <sub>2</sub> (AmPhos) <sub>2</sub>	NFSI	89	<a href="#">[4]</a> <a href="#">[5]</a>
5	4-Bromobenzonitrile	PdCl <sub>2</sub> (AmPhos) <sub>2</sub>	NFSI	85	<a href="#">[4]</a> <a href="#">[5]</a>
6	N-(4-bromophenyl)acetamide	PdCl <sub>2</sub> (AmPhos) <sub>2</sub>	NFSI	81	<a href="#">[4]</a> <a href="#">[5]</a>

Experimental Protocol: Synthesis of 4-acetylphenylsulfonyl fluoride from 4-iodoacetophenone[\[2\]](#)

- To an oven-dried vial, add 4-iodoacetophenone (1.0 equiv), **DABSO** (1.2 equiv), Pd(OAc)<sub>2</sub> (0.05 equiv), and PAd<sub>2</sub>Bu (0.08 equiv).
- Evacuate and backfill the vial with argon (repeat three times).
- Add anhydrous isopropanol (0.3 M) and triethylamine (3.0 equiv) via syringe.
- Heat the reaction mixture at 75 °C for 16 hours.
- Cool the reaction to room temperature.
- Add Selectfluor (1.5 equiv) and acetonitrile (0.3 M).

- Stir the mixture at room temperature for 2 hours.
- Quench the reaction with water and extract with ethyl acetate.
- Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired sulfonyl fluoride.

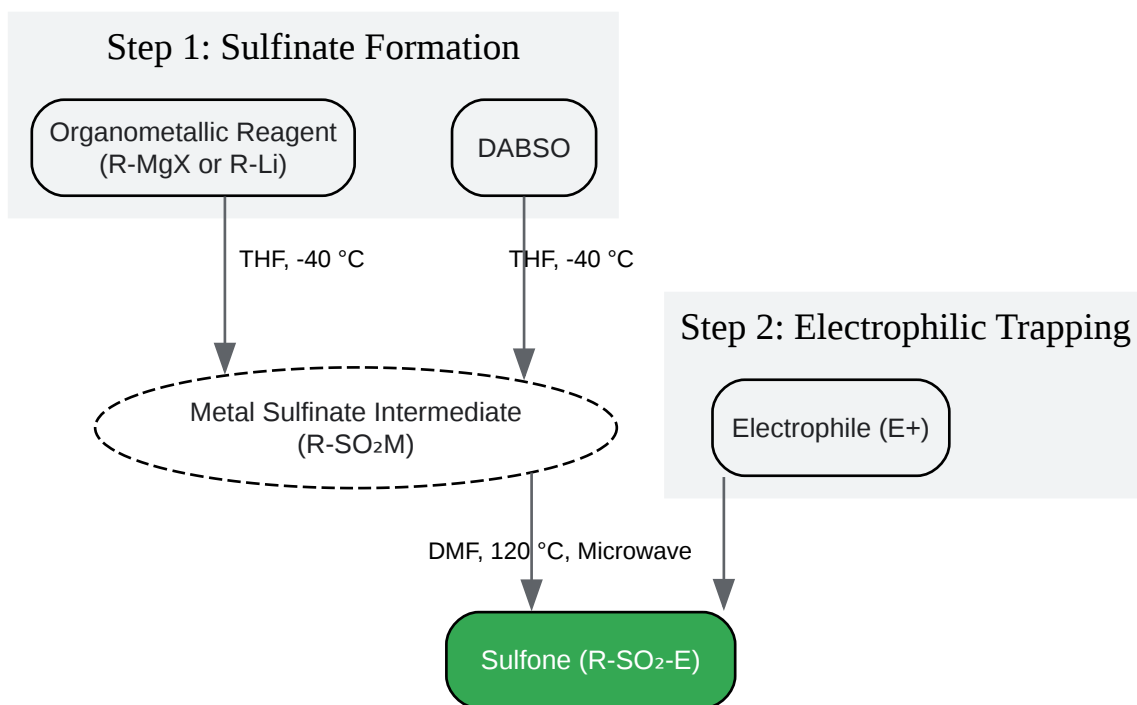
## Application Note 2: Three-Component One-Pot Synthesis of Sulfones

Sulfones are prevalent motifs in pharmaceuticals and agrochemicals.<sup>[6]</sup> A versatile one-pot, three-component synthesis utilizes an organometallic reagent (Grignard or organolithium), **DABSO**, and an electrophile to generate a diverse range of sulfones.<sup>[7][8]</sup> This method avoids the use of gaseous SO<sub>2</sub> and often hazardous, less-available starting materials.<sup>[7]</sup>

### Synthesis of Sulfones via In-Situ Trapping of Metal Sulfinates

The reaction proceeds by the addition of an organometallic reagent to **DABSO**, forming a metal sulfinate intermediate. This intermediate is then trapped in-situ by a variety of carbon electrophiles, such as alkyl halides, epoxides, or iodonium salts, to yield the final sulfone product.<sup>[6][8][9]</sup>

Reaction Workflow:



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Caption: Three-component one-pot sulfone synthesis.

Quantitative Data Summary:

Entry	Organometallic Reagent	Electrophile	Yield (%)	Reference
1	n-BuMgCl	Benzyl bromide	86	[6][9]
2	PhMgBr	Benzyl bromide	81	[6][9]
3	VinylMgBr	Benzyl bromide	75	[6][9]
4	n-BuMgCl	Propargyl bromide	78	[9]
5	PhMgBr	Cyclohexene oxide	72	[6]
6	n-BuMgCl	Diphenyliodonium triflate	70	[9]

#### Experimental Protocol: Synthesis of benzyl butyl sulfone[6][9]

- To a solution of n-butylmagnesium chloride (1.0 equiv) in THF, add a solution of **DABSO** (1.0 equiv) in THF at -40 °C under an inert atmosphere.
- Stir the mixture for a specified time to form the magnesium sulfinatate.
- Add benzyl bromide (3.0 equiv) and DMF.
- Heat the reaction mixture in a microwave reactor at 120 °C for 3 hours.
- After cooling, quench the reaction with saturated aqueous ammonium chloride solution.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate in vacuo.
- Purify the residue by flash column chromatography to obtain the pure sulfone.

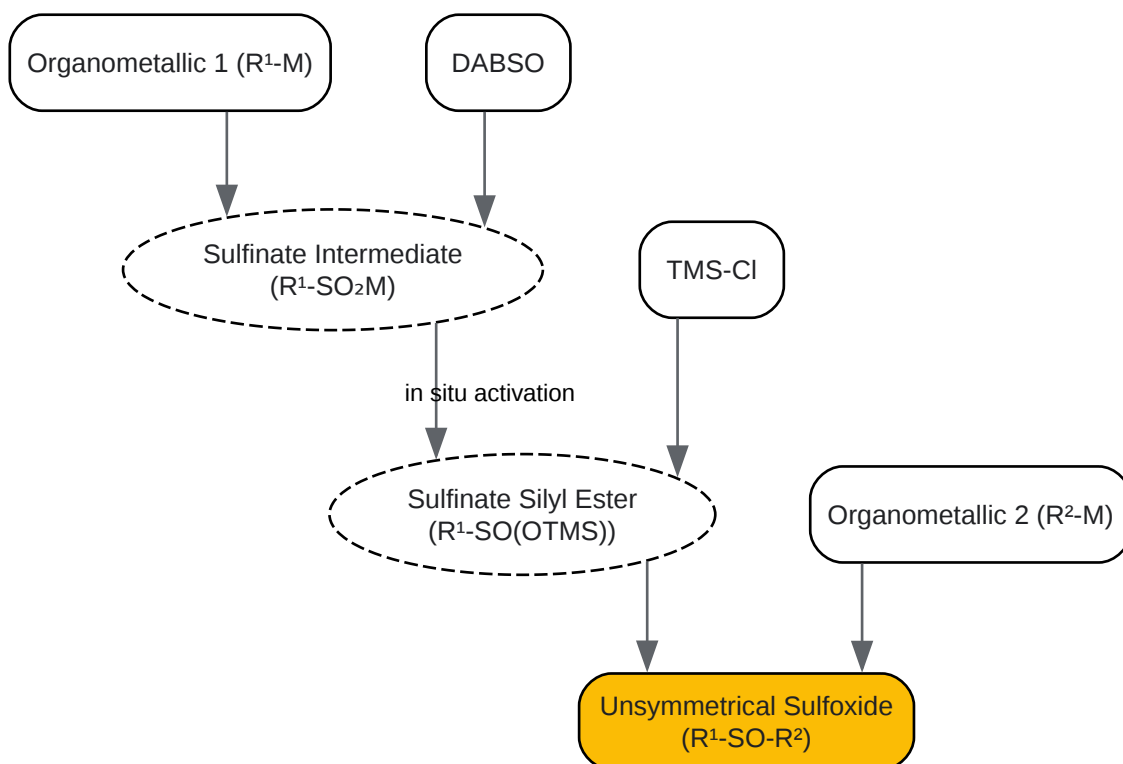
## Application Note 3: One-Pot Synthesis of Unsymmetrical Sulfoxides

Unsymmetrical sulfoxides are important chiral auxiliaries and are present in several biologically active molecules. A one-pot synthesis has been developed that allows for the sequential addition of two different organometallic reagents to a sulfur dioxide equivalent generated from **DABSO**.<sup>[10]</sup>

### Synthesis of Sulfoxides via a Sulfinyl-Dication Equivalent

This method involves the initial reaction of one equivalent of an organometallic reagent with **DABSO** to form a sulfinatate intermediate. This intermediate is then activated with trimethylsilyl chloride (TMS-Cl) to generate a reactive sulfinatate silyl ester. A second, different organometallic reagent is then added, which displaces the silyloxy group to form the unsymmetrical sulfoxide.<sup>[10]</sup>

## Reaction Workflow:



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